molecular formula C18H14ClNO2S B2514950 Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate CAS No. 339277-89-3

Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate

Cat. No. B2514950
CAS RN: 339277-89-3
M. Wt: 343.83
InChI Key: YWODRFOXLUMXRD-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate, or MCPT, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of thiazole, and is a yellow crystalline solid with a molecular weight of 351.9 g/mol. The structure of MCPT is composed of two phenyl rings attached to a thiazole ring, with a methyl acetate group connected to the thiazole ring. MCPT has a wide range of applications in the scientific research field, and has been studied extensively in recent years.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of various derivatives with potential pharmacological properties. For instance, it was used as a starting material in synthesizing derivatives with antihypertensive α-blocking activity (Abdel-Wahab et al., 2008). Similarly, a derivative, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, was synthesized and characterized by various spectroscopic methods (Szczepański et al., 2020).

Anticancer Properties

Several studies have focused on the anticancer potential of derivatives of this compound. One study synthesized a series of derivatives and evaluated them against various cancer cell lines, demonstrating moderate to excellent anticancer activity in comparison to the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

The compound and its derivatives have also been studied for their antimicrobial and antifungal properties. For instance, derivatives were evaluated against pathogenic bacterial and fungal strains, showing moderate activity (Sah et al., 2014). Additionally, novel oxime ether derivatives containing the compound showed significant fungicidal activities against Rhizoctonia solani (Lv et al., 2015).

Structural Analysis and Molecular Studies

The compound has been a subject of extensive structural analysis and molecular studies. One study investigated the photo-degradation behavior of a structurally related compound and its degradation products, providing insights into the photo-degradation process of thiazole-containing compounds (Wu et al., 2007). Another study performed quantum chemical calculations and molecular docking to assess the biological activities of a related compound, highlighting its potential antimicrobial activity (Viji et al., 2020).

properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-5-3-2-4-6-12)20-18(23-15)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWODRFOXLUMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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